(3-Ethylsulfonylpyridin-2-yl)methanamine;hydrochloride
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Overview
Description
(3-Ethylsulfonylpyridin-2-yl)methanamine;hydrochloride: is a chemical compound with the molecular formula C8H13ClN2O2S. It is a derivative of pyridine, featuring an ethylsulfonyl group attached to the pyridine ring and a methanamine group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethylsulfonylpyridin-2-yl)methanamine;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with pyridine, which undergoes sulfonation to introduce the ethylsulfonyl group.
Sulfonation: The pyridine is treated with ethylsulfonyl chloride in the presence of a base such as triethylamine to form the ethylsulfonylpyridine intermediate.
Amination: The intermediate is then reacted with formaldehyde and ammonium chloride to introduce the methanamine group, resulting in the formation of (3-Ethylsulfonylpyridin-2-yl)methanamine.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3-Ethylsulfonylpyridin-2-yl)methanamine;hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in substitution reactions, where the ethylsulfonyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizers.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products:
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include amines or alcohols.
Substitution: Products vary based on the substituent introduced.
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis for the introduction of ethylsulfonyl and methanamine groups into other molecules.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry:
- Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Ethylsulfonylpyridin-2-yl)methanamine;hydrochloride involves its interaction with specific molecular targets. The ethylsulfonyl group can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The methanamine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and stability.
Comparison with Similar Compounds
- (5-(Ethylsulfonyl)pyridin-2-yl)methanamine hydrochloride
- (2-Chloropyridin-4-yl)methanamine hydrochloride
- 5-methylpyridin-2-yl)methanamine
Comparison:
- Uniqueness: (3-Ethylsulfonylpyridin-2-yl)methanamine;hydrochloride is unique due to the specific positioning of the ethylsulfonyl and methanamine groups on the pyridine ring, which imparts distinct chemical and biological properties.
- Similarities: These compounds share a pyridine core structure but differ in the substituents attached to the ring, leading to variations in their reactivity and applications.
Properties
IUPAC Name |
(3-ethylsulfonylpyridin-2-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S.ClH/c1-2-13(11,12)8-4-3-5-10-7(8)6-9;/h3-5H,2,6,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZFBDDNJJRWRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(N=CC=C1)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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